Trans-3-ethyl-1-methyl-4-piperidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

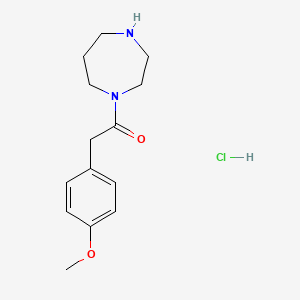

Trans-3-ethyl-1-methyl-4-piperidinamine is a chemical compound with the CAS Number: 1821664-12-3 and a molecular weight of 142.24 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of Trans-3-ethyl-1-methyl-4-piperidinamine is C8H18N2 . The IUPAC name is (3R,4R)-3-ethyl-1-methyl-4-piperidinamine .Chemical Reactions Analysis

Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Trans-3-ethyl-1-methyl-4-piperidinamine is a liquid at room temperature . Its molecular weight is 142.24 .Aplicaciones Científicas De Investigación

1. Antimicrobial Activity

- Piperine, a related compound, enhances the efficacy of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains, by inhibiting bacterial efflux pumps (Khan et al., 2006).

2. Opioid Receptor Antagonism

- Trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been studied as opioid receptor antagonists, revealing insights into their bioactive conformations (Le Bourdonnec et al., 2006).

3. Anti-Inflammatory and Immunosuppressive Effects

- A novel piperidine compound, DTCM-glutarimide, derived from 9-methylstreptimidone, exhibits anti-inflammatory activity and suppresses graft rejection in mice (Takeiri et al., 2011).

4. Antitumor Agents

- Cis-diammineplatinum(II) antitumor agents containing nitrogen donors, including piperidine, show activity against murine tumor models (Hollis et al., 1989).

5. Treatment of Gastrointestinal Motility Disorders

- N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, particularly LY246736, are potent opioid antagonists with potential for treating gastrointestinal motility disorders (Zimmerman et al., 1994).

6. Corrosion Inhibition

- Piperidine and related compounds are effective inhibitors for the corrosion of copper in sulfuric acid environments (Sankarapapavinasam et al., 1991).

7. Organic Synthesis

- Studies on the synthesis of disubstituted piperidines reveal significant insights into diastereoselectivity and potential applications in the synthesis of complex organic molecules (Williams et al., 2002).

8. Insecticidal Properties

- Certain piperidine derivatives exhibit toxic effects against Aedes aegypti larvae, indicating potential use as insecticides (Siddiqui et al., 2003).

Direcciones Futuras

Piperidines, including Trans-3-ethyl-1-methyl-4-piperidinamine, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of piperidine derivatives .

Propiedades

IUPAC Name |

(3R,4R)-3-ethyl-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-7-6-10(2)5-4-8(7)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBJSSXWRVFQHK-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CC[C@H]1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-3-ethyl-1-methyl-4-piperidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)

![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)

![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)

![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)

![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)

![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)

![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)